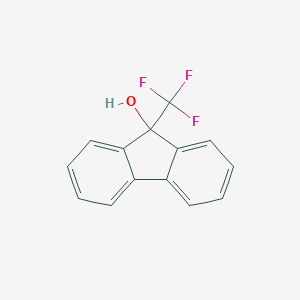

9-(Trifluoromethyl)fluoren-9-ol

Übersicht

Beschreibung

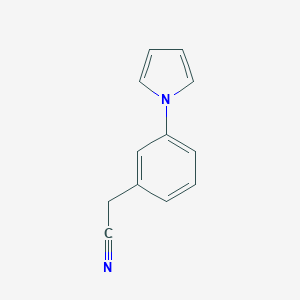

9-(Trifluoromethyl)fluoren-9-ol is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a fluorinated derivative of fluorene, which is widely used in organic synthesis and materials science.

Wissenschaftliche Forschungsanwendungen

Blue Light-Emitting OLED Devices : Ter(9,9-diarylfluorene)s, which include derivatives of 9-(Trifluoromethyl)fluoren-9-ol, exhibit intense blue fluorescence and possess promising electrochemical and thermal stability. These properties make them ideal for efficient blue light-emitting OLED devices with low turn-on voltage (Wong et al., 2002).

Functional Materials in OLEDs : Fluorene-containing structures improve thermal stabilities, reactivity, and enhance photosensitivity and OLED properties, making them widely used in functional materials (Wang Ji-ping, 2011).

Photochemical Reactions : 9,9'-bifluorene-9,9'-diol undergoes photochemical pinacol rearrangement, leading to the formation of 9-fluorenone and related compounds, highlighting a significant chemical transformation involving 9-(Trifluoromethyl)fluoren-9-ol derivatives (Hoang et al., 1998).

Catalyzed Dehydrogenative Reactions : Scandium(III) triflate (Sc(OTf)3) catalyzes efficient dehydrogenative reactions with 9-aryl-fluoren-9-ols, yielding indole-containing 9,9-diarylfluorenes. This indicates potential applications in electroluminescent materials (Zhou et al., 2019).

Oil Sands Biomarker : 9-n-alkyl fluorene-9-ols and their derivatives have been identified in Alberta oil sands, suggesting their potential use as biomarkers for oil sands (Payzant et al., 1985).

Aromatic and Electrooptically Active Compounds : 9-heterofluorenes are highly aromatic and electrooptically active, with oxidation of the heteroatom significantly influencing their molecular structures and properties, relevant in electronic applications (Chen et al., 2007).

Electronic Properties in Fluorene Derivatives : The electronic properties of 9-(cycloheptatrienylidene)fluorene and its derivatives are slightly influenced by substituents on the fluorenylidene part, affecting the resulting (9-fluorenyl)tropylium cation (Minabe et al., 2001).

Cytochrome P-450 Oxygenase Metabolism : Cytochrome P-450 oxygenase plays a crucial role in microsomal metabolism of alcohols and carbonyl compounds like fluoren-9-ol, enabling their interconversion, which is significant in understanding biochemical transformations (Chen et al., 1984).

Eigenschaften

IUPAC Name |

9-(trifluoromethyl)fluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)13(18)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWFPBFDQYCMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375335 | |

| Record name | 9-(Trifluoromethyl)-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(trifluoromethyl)-9H-fluoren-9-ol | |

CAS RN |

120747-41-3 | |

| Record name | 9-(Trifluoromethyl)-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B47317.png)